molecular formula C12H19NO2 B2981105 2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287260-90-4

2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B2981105
CAS No.: 2287260-90-4
M. Wt: 209.289
InChI Key: GNWBYNZBBULALN-UHFFFAOYSA-N
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Description

2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid is a novel compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential bioisosteric properties, which can mimic the spatial arrangement of more common aromatic structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions to introduce the amino and acetic acid groups. The reaction conditions often involve the use of strong bases and nucleophiles to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to optimize the production process. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bicyclic structure allows for substitution reactions at various positions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic core.

Scientific Research Applications

2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of bioisosteric replacements in biological systems.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites that are typically occupied by aromatic compounds, thereby modulating the activity of enzymes and receptors. The amino and acetic acid groups can form hydrogen bonds and ionic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid: This compound has a similar bicyclic structure but with a different substituent, leading to different chemical and biological properties.

    2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Another similar compound with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

2-Amino-2-(3-cyclopentyl-1-bicyclo[111]pentanyl)acetic acid is unique due to its specific bicyclic structure and the presence of both amino and acetic acid functional groups

Properties

IUPAC Name

2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-9(10(14)15)12-5-11(6-12,7-12)8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWBYNZBBULALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C23CC(C2)(C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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